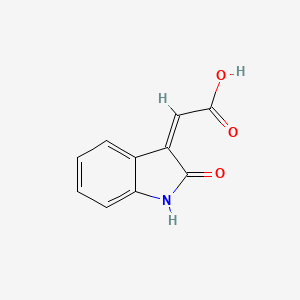

(Z)-2-(2-oxoindolin-3-ylidene)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds containing bis-methylene-interrupted Z-double bonds, similar to (Z)-2-(2-oxoindolin-3-ylidene)acetic acid, involves strategies that ensure stereoselective formation. These compounds, found in natural sources, have been synthesized through methods that preserve the Z-configuration, important for their biological activity and chemical properties (D’yakonov, Dzhemileva, & Dzhemilev, 2020).

Molecular Structure Analysis

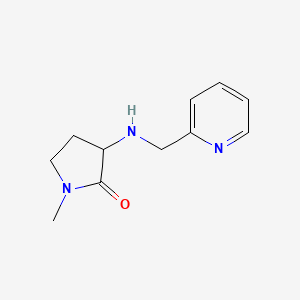

Understanding the molecular structure of (Z)-2-(2-oxoindolin-3-ylidene)acetic acid is crucial for its application in synthesis and material science. The presence of the Z-double bond plays a pivotal role in its reactivity and interaction with other molecules. High-resolution spectroscopic techniques, such as NMR, are often employed to elucidate the structure and confirm the stereochemistry of such compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Compounds with structures similar to (Z)-2-(2-oxoindolin-3-ylidene)acetic acid are known for their wide range of chemical reactions, including their role in synthesizing Schiff bases, a class of compounds with significant biological activity. These reactions are characterized by their ability to form complex structures through condensation reactions with various aldehydes and ketones, offering a pathway to a diverse array of bioactive molecules (Chovatiya et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Functional Applications in Organic Chemistry

- The compound is used in selective and reversible 1,3-dipolar cycloaddition reactions to synthesize highly functionalized 5-spiroisoxazolidines, which are notable for their anticancer activity (Karcev et al., 2022).

- It participates in [3+2] cycloaddition reactions with azomethine ylides to produce novel dispirobisoxindole derivatives. These reactions exhibit high chemo-, regio-, and stereoselectivity, producing compounds with up to four stereogenic centers (Dandia et al., 2013).

Biological Activity and Potential Therapeutic Applications

- (Z)-N′-(2-Oxoindolin-3-ylidene)formohydrazide, a derivative, shows antimicrobial and anticancer activities, particularly against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines (Abdel‐Aziz et al., 2014).

- The amino acid compound (Z)-2-(2-oxoindolin-3-ylideneamino)acetic acid (OYAA) acts as a corrosion inhibitor for mild steel in hydrochloric acid solution, demonstrating its utility in industrial applications (Yadav et al., 2016).

Chemical Reactivity and Synthesis Techniques

- A palladium-catalyzed oxidative C-H functionalization protocol enables the synthesis of (2-oxoindolin-3-ylidene)methyl acetates, showcasing the compound's versatility in organic synthesis (Tang et al., 2008).

- The compound's reactivity is also utilized in the synthesis of 2-Mercapto-(2-oxoindolin-3-ylidene)acetonitriles, further extending its applications in synthetic chemistry (Letribot et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2Z)-2-(2-oxo-1H-indol-3-ylidene)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H,11,14)(H,12,13)/b7-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYPOGWFEKPXJQ-ALCCZGGFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C(=O)O)/C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2-oxoindolin-3-ylidene)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)